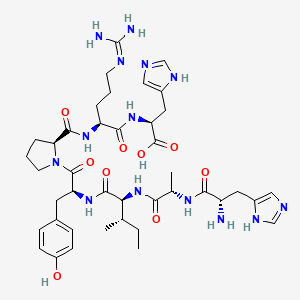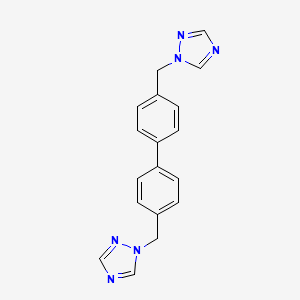
4,4'-Bis((1H-1,2,4-triazol-1-yl)methyl)-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Bis((1H-1,2,4-triazol-1-yl)methyl)-1,1’-biphenyl is a compound that features two 1H-1,2,4-triazol-1-yl groups attached to a biphenyl core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis((1H-1,2,4-triazol-1-yl)methyl)-1,1’-biphenyl typically involves the reaction of 4,4’-dibromomethylbiphenyl with 1H-1,2,4-triazole under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-Bis((1H-1,2,4-triazol-1-yl)methyl)-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The triazole rings can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced, although this is less common.
Substitution: The triazole rings can participate in substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while substitution reactions can introduce various functional groups onto the triazole rings .
Wissenschaftliche Forschungsanwendungen
4,4’-Bis((1H-1,2,4-triazol-1-yl)methyl)-1,1’-biphenyl has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4,4’-Bis((1H-1,2,4-triazol-1-yl)methyl)-1,1’-biphenyl varies depending on its application:
Anticancer Activity: The compound induces apoptosis in cancer cells by interacting with specific molecular targets and pathways involved in cell proliferation and survival.
Coordination Chemistry: Acts as a ligand that coordinates with metal ions to form stable complexes with unique structural and functional properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Bis(1H-1,2,4-triazol-1-yl)biphenyl: Similar structure but lacks the methylene bridges.
1,4-Bis(1H-1,2,4-triazol-1-ylmethyl)benzene: Contains a benzene core instead of a biphenyl core.
Uniqueness
4,4’-Bis((1H-1,2,4-triazol-1-yl)methyl)-1,1’-biphenyl is unique due to its biphenyl core, which provides additional rigidity and potential for π-π stacking interactions. This structural feature can enhance its performance in applications such as coordination chemistry and materials science .
Eigenschaften
Molekularformel |
C18H16N6 |
|---|---|
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
1-[[4-[4-(1,2,4-triazol-1-ylmethyl)phenyl]phenyl]methyl]-1,2,4-triazole |
InChI |
InChI=1S/C18H16N6/c1-5-17(6-2-15(1)9-23-13-19-11-21-23)18-7-3-16(4-8-18)10-24-14-20-12-22-24/h1-8,11-14H,9-10H2 |
InChI-Schlüssel |
FRXUKLVVIFSLNO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CN2C=NC=N2)C3=CC=C(C=C3)CN4C=NC=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



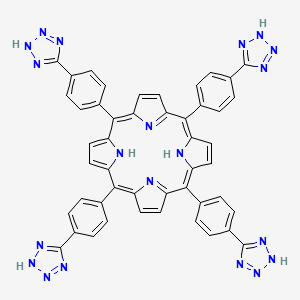
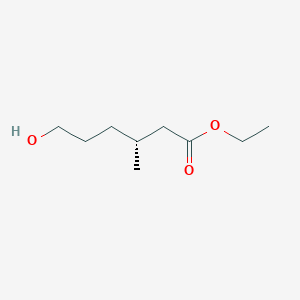



![3-[6-(1,2-benzoxazol-3-ylamino)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B11928180.png)


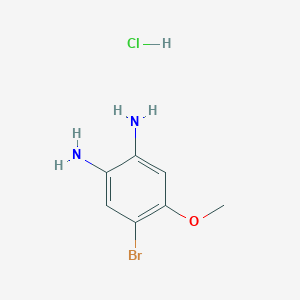

![3,6-Di-1-azetidinyl-9-[5-[[2-[2-[2-[2-azidoethoxy]ethoxy]ethoxy]ethyl]carbamoyl]-2-carboxyphenyl]xanthylium, inner salt](/img/structure/B11928220.png)

